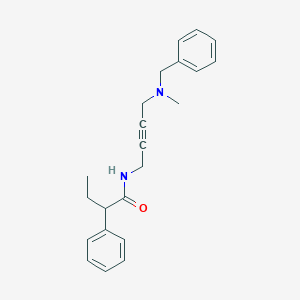
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide” is likely an organic compound containing a benzyl group, a methylamino group, and a phenylbutanamide group . The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in fields like pharmaceuticals, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
Anticonvulsant and Neuroprotective Properties:
- A study by Hassan et al. (2012) synthesized and evaluated a series of N-(substituted benzothiazol-2-yl)amide derivatives for their anticonvulsant and neuroprotective effects. One compound, in particular, showed promising results as an anticonvulsant and displayed neuroprotective effects by lowering specific biomarkers, indicating potential for similar compounds in these therapeutic areas.
Inhibition of Estrogen Biosynthesis:
- The study by Hartmann and Batzl (1986) focused on derivatives as inhibitors of estrogen biosynthesis. These compounds showed strong in vitro inhibition of human placental aromatase, indicating potential application in the treatment of hormone-dependent breast cancer.
Histone Deacetylase Inhibition:
- Zhou et al. (2008) discussed N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor, exhibiting selective inhibition of certain HDACs, cancer cell growth inhibition, and promising antitumor activity in vivo. This suggests that structurally related compounds might possess similar epigenetic regulatory properties, offering potential applications in cancer therapy.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit theDipeptidyl peptidase 4 (DPP-4) enzyme . DPP-4, also known as the T-cell antigen CD26 enzyme, has vital functions such as deactivation of the incretin hormone, which is responsible for insulin catabolism, and hydrolysis of opioid peptides engaged in pain modulation .
Mode of Action
Compounds with similar structures have shown inhibitory potential for the dpp-4 enzyme . The interaction of these compounds with DPP-4 leads to the inhibition of the enzyme, thereby preventing it from carrying out its functions .
Biochemical Pathways
Inhibition of dpp-4 affects the incretin hormone pathway, which plays a crucial role in insulin catabolism . This can have downstream effects on glucose metabolism and pain modulation .
Result of Action
The inhibition of dpp-4 can lead to increased levels of incretin hormones, potentially affecting insulin catabolism and glucose metabolism .
Propiedades
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-3-21(20-14-8-5-9-15-20)22(25)23-16-10-11-17-24(2)18-19-12-6-4-7-13-19/h4-9,12-15,21H,3,16-18H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHSLFSHRUUICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC#CCN(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2832969.png)
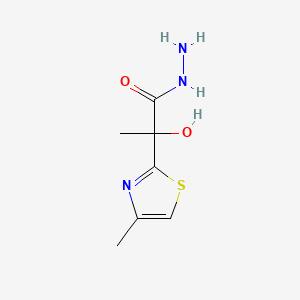
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2832971.png)
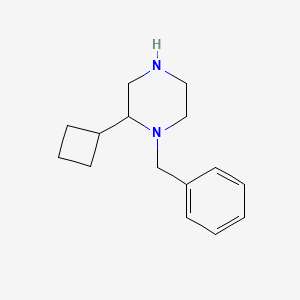
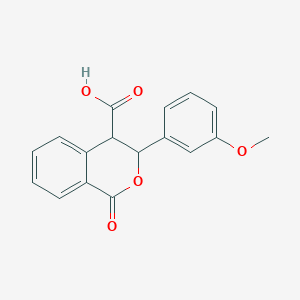
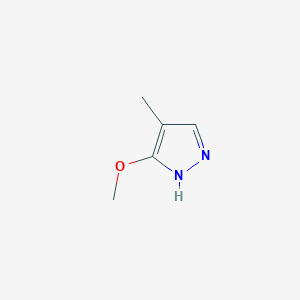
![4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2832980.png)
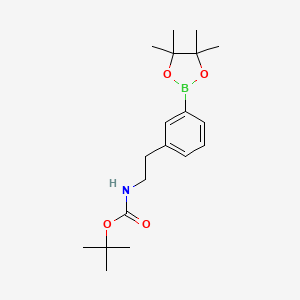
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2832983.png)
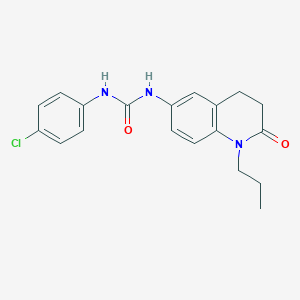
![1-(2,3-Dimethoxyphenyl)-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2832985.png)
![(Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2832986.png)
![3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2832988.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2832989.png)